molecular formula C15H16O10 B094498 Pentamethyl cyclopentadiene-1,2,3,4,5-pentacarboxylate CAS No. 16691-59-1

Pentamethyl cyclopentadiene-1,2,3,4,5-pentacarboxylate

Cat. No.: B094498
CAS No.: 16691-59-1
M. Wt: 356.28 g/mol
InChI Key: NJNIOTQAGXGMFK-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

It is known to serve as a precursor to the ligand 1,2,3,4,5-pentamethylcyclopentadienyl

Molecular Mechanism

The molecular mechanism of action of Pentamethyl cyclopentadiene-1,2,3,4,5-pentacarboxylate is not well defined. It is known to undergo radical cation catalyzed cycloaddition with electron-rich allenes to form Diels-Alder product

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentakis(methoxycarbonyl)cyclopentadiene typically involves the reaction of cyclopentadiene with methoxycarbonylating agents under controlled conditions. One common method involves the use of dimethyl carbonate in the presence of a base, such as sodium methoxide, to achieve the methoxycarbonylation of cyclopentadiene .

Industrial Production Methods

While specific industrial production methods for pentakis(methoxycarbonyl)cyclopentadiene are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Pentamethyl cyclopentadiene-1,2,3,4,5-pentacarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides or amines .

Scientific Research Applications

Pentamethyl cyclopentadiene-1,2,3,4,5-pentacarboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its high degree of substitution, which imparts unique chemical properties such as strong acidity and stability. These characteristics make it particularly useful in applications requiring robust and reactive organic acids .

Properties

IUPAC Name

pentamethyl cyclopenta-1,3-diene-1,2,3,4,5-pentacarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O10/c1-21-11(16)6-7(12(17)22-2)9(14(19)24-4)10(15(20)25-5)8(6)13(18)23-3/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNIOTQAGXGMFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(=C(C(=C1C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333253
Record name Pentamethyl cyclopentadiene-1,2,3,4,5-pentacarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16691-59-1
Record name Pentamethyl cyclopentadiene-1,2,3,4,5-pentacarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for Pentakis(methoxycarbonyl)cyclopentadiene?

A1: Pentakis(methoxycarbonyl)cyclopentadiene has the molecular formula C15H16O10 and a molecular weight of 356.29 g/mol. Spectroscopic studies, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy, have been instrumental in characterizing this compound.

  • IR spectroscopy reveals characteristic stretching vibrations for the carbonyl groups present in the molecule. []
  • 1H and 13C NMR spectroscopy provide detailed information about the electronic environment and connectivity of the hydrogen and carbon atoms in the molecule, respectively. [, ]
  • UV-Vis spectroscopy highlights the electronic transitions within the molecule and provides insights into its electronic structure. []

Q2: Is Pentakis(methoxycarbonyl)cyclopentadiene air-stable? What about its solubility?

A2: Yes, Pentakis(methoxycarbonyl)cyclopentadiene and many of its metal salts are air-stable, making them convenient for handling and storage. [, ] The compound exhibits good solubility in polar solvents like water and alcohols but limited solubility in non-polar solvents. [] This solubility profile is crucial for its applications in various chemical reactions and in the formation of metal complexes.

Q3: What is significant about the acidity of Pentakis(methoxycarbonyl)cyclopentadiene?

A3: Pentakis(methoxycarbonyl)cyclopentadiene is a strong organic acid. [] This acidity arises from the stability of the conjugate base, the Pentakis(methoxycarbonyl)cyclopentadienyl anion ([C5(CO2Me)5]−), which is stabilized by resonance delocalization of the negative charge over the five carbonyl groups. This anion readily forms salts with various cations, including alkali metals, alkaline earth metals, and transition metals.

Q4: How does Pentakis(methoxycarbonyl)cyclopentadiene react with transition metals?

A4: Pentakis(methoxycarbonyl)cyclopentadiene reacts with a variety of transition metals, forming diverse metal complexes. [, , , , , , , , ] The nature of the metal-ligand bonding in these complexes depends on the metal's properties:

  • "Harder" metals, like Fe(II) and Cu(II), tend to coordinate through the oxygen atoms of the ester carbonyl groups. []
  • "Softer" metals, such as silver(I) and gold(I), often exhibit interactions with the π-electrons of the cyclopentadienyl ring, forming complexes with varying degrees of σ- and η3-coordination. [, , ]

Q5: Can you give an example of an unusual reaction involving Pentakis(methoxycarbonyl)cyclopentadiene?

A5: One intriguing reaction involves the interaction of Pentakis(methoxycarbonyl)cyclopentadiene with tetra-acetatodirhodium. [] This reaction leads to the unusual replacement of two methoxycarbonyl (CO2Me) groups on each η5 ligand by hydrogen atoms, forming a novel rhodicinium salt, [Rh{η5-C5H2(CO2Me)3}2][C5(CO2Me)5]. This unexpected substitution highlights the unique reactivity of this cyclopentadiene derivative in the presence of certain transition metal complexes.

Q6: What about the reactivity of 5-alkyl substituted Pentakis(methoxycarbonyl)cyclopentadienes?

A6: 5-Alkyl substituted derivatives of Pentakis(methoxycarbonyl)cyclopentadiene, like 5-benzyl-1,2,3,4,5-pentakis(methoxycarbonyl)cyclopentadiene, exhibit interesting thermal rearrangement behavior. [, , ] Upon heating, they undergo [, ]-sigmatropic rearrangements, where the methoxycarbonyl groups migrate around the cyclopentadienyl ring. This rearrangement occurs via a concerted mechanism, where the migrating group shifts simultaneously with the breaking and forming of carbon-carbon bonds.

Q7: What are some potential applications of Pentakis(methoxycarbonyl)cyclopentadiene and its derivatives?

A7: While not a pharmaceutical agent, the unique properties of Pentakis(methoxycarbonyl)cyclopentadiene and its derivatives hold promise for various applications:

  • Catalysis: The metal complexes formed with this ligand could potentially act as catalysts in a variety of organic reactions. [] Further research is needed to explore their catalytic activity and selectivity.

Q8: What are some future research directions for Pentakis(methoxycarbonyl)cyclopentadiene?

A8: Several research avenues remain open for further exploration:

  • Expanding the library of metal complexes: Synthesizing and characterizing new metal complexes with this ligand could unveil novel structures and reactivity patterns. [, , , ] This would enhance our understanding of the coordination chemistry of this versatile ligand and potentially lead to the discovery of new applications.
  • Detailed mechanistic studies: Investigating the mechanisms of reactions involving Pentakis(methoxycarbonyl)cyclopentadiene and its metal complexes, such as the [, ]-sigmatropic rearrangements or the unusual substitution reactions observed with rhodium complexes, will provide valuable insights into their reactivity and guide the development of new synthetic methodologies. [, ]
  • Exploring applications in catalysis: The electron-withdrawing nature of the methoxycarbonyl groups could impart interesting reactivity to the metal center in catalytic reactions. [] Systematic studies are required to assess the catalytic potential of these complexes in a variety of organic transformations.
  • Crystallographic studies have been crucial in elucidating the solid-state structures of the diene and its metal complexes. These studies have revealed fascinating structural motifs, such as the fulvenoid configuration of the diene in the solid state and the diverse coordination modes adopted by the ligand in its metal complexes. [, , , , , , , , , , , , , , , , , , , ]
  • Mass spectrometry techniques, including electron impact (EI) and fast-atom bombardment (FAB), have been employed to study the fragmentation patterns of these compounds, providing valuable information about their stability and decomposition pathways. []

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